molecular formula C9H12N6O4 B080672 8-Azaadenosine CAS No. 10299-44-2

8-Azaadenosine

Cat. No. B080672
CAS RN: 10299-44-2
M. Wt: 268.23 g/mol
InChI Key: OAUKGFJQZRGECT-UUOKFMHZSA-N
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Description

Synthesis Analysis

The synthesis of 8-Azaadenosine analogues often involves the introduction of various substituents to explore their effects on biological activity, particularly targeting adenosine receptors. For example, trisubstituted 8-azaadenines bearing a phenyl group on C(2) and a 9-benzyl group substituted with Cl, F, or a CF3 group have been synthesized to study their affinity for A1 adenosine receptors. These compounds have shown very good affinity and selectivity for A1 receptors, with some exhibiting nanomolar range Ki values, indicating strong receptor binding (Giorgi et al., 2007).

Molecular Structure Analysis

The molecular structure of 8-Azaadenosine and its analogues is crucial for their interaction with adenosine receptors. Molecular docking calculations have been employed to evaluate the interaction energies between the ligands and the bovine A1 receptor model. These studies suggest different binding modes towards A1 receptors that are plausible for these ligands, correlating these energies with the ligands' biological activities (Giorgi et al., 2007).

Chemical Reactions and Properties

8-Azaadenosine and its derivatives undergo various chemical reactions that are essential for their synthesis and functionalization. These include N-alkylation, cross-coupling reactions, and selective substitutions that allow for the introduction of diverse functional groups aimed at modifying the compound's physical, chemical, and biological properties.

Physical Properties Analysis

The physical properties of 8-Azaadenosine derivatives, such as solubility, lipophilicity, and stability, are influenced by their molecular structure. For instance, the introduction of hydroxyalkyl substituents has been explored to increase water solubility and improve the compounds' affinity and selectivity towards A1 adenosine receptors (Biagi et al., 2003).

Scientific Research Applications

Application 1: Cancer Research

  • Scientific Field: Cancer Research
  • Summary of the Application: 8-Azaadenosine has been studied for its potential use in cancer therapy. It has been considered as a possible inhibitor of ADAR (Adenosine Deaminase Acting on RNA), an enzyme that edits adenosine to inosine in double-stranded RNAs . Inhibition of ADAR function is seen as a viable therapeutic strategy for many cancers .
  • Methods of Application or Experimental Procedures: The use of 8-Azaadenosine as an inhibitor of ADAR was initially inspired by a study that incorporated 8-Azaadenosine and other adenosine analogues into an ADAR substrate to identify modified substrates that would serve to resolve the structure of ADAR .

Application 2: Metabolic Studies

  • Scientific Field: Metabolic Studies
  • Summary of the Application: 8-Azaadenosine has been used in metabolic studies in cell cultures. It is structurally related to 8-Azainosine, which is known for its activity against experimental tumors .
  • Methods of Application or Experimental Procedures: In H. Ep. 2 cells and in Ca755 cells, both 14 C-labeled 8-Azaadenosine and 8-Azainosine were metabolized to nucleotides of 8-azaadenine (8-aza-A) and 8-azaguanine (8-aza-G) and incorporated into polynucleotides as 8-aza-A and 8-aza-G .

Application 3: Inhibition of ADAR in Cancer Research

  • Scientific Field: Cancer Research
  • Summary of the Application: 8-Azaadenosine has been studied for its potential use in cancer therapy as an inhibitor of ADAR (Adenosine Deaminase Acting on RNA), an enzyme that edits adenosine to inosine in double-stranded RNAs . Inhibition of ADAR function is seen as a viable therapeutic strategy for many cancers .
  • Methods of Application or Experimental Procedures: The use of 8-Azaadenosine as an inhibitor of ADAR was initially inspired by a study that incorporated 8-Azaadenosine and other adenosine analogues into an ADAR substrate to identify modified substrates .

Safety And Hazards

8-Azaadenosine should be handled with care to avoid breathing mist, gas, or vapors. It should not come into contact with skin or eyes. Personal protective equipment should be used, and adequate ventilation should be ensured .

properties

IUPAC Name

(2R,3R,4S,5R)-2-(7-aminotriazolo[4,5-d]pyrimidin-3-yl)-5-(hydroxymethyl)oxolane-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N6O4/c10-7-4-8(12-2-11-7)15(14-13-4)9-6(18)5(17)3(1-16)19-9/h2-3,5-6,9,16-18H,1H2,(H2,10,11,12)/t3-,5-,6-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAUKGFJQZRGECT-UUOKFMHZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C2C(=N1)N(N=N2)C3C(C(C(O3)CO)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC(=C2C(=N1)N(N=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Azaadenosine

CAS RN

10299-44-2
Record name 8-Azaadenosine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10299-44-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Azaadenosine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010299442
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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